2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound, belonging to the indole family. This compound features a complex polycyclic structure that is indicative of its potential in medicinal and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide typically involves several steps, beginning with the formation of the indole ring structure. Here’s a simplified approach:
Step 1: Cyclization reaction to form the cyclopenta[b]indole core.
Step 2: Introduction of the 2-methoxyethyl side chain through a substitution reaction.
Step 3: Acetamide formation via acetylation of the indole nitrogen.
Industrial Production Methods:
In an industrial setting, the production scales up using optimized catalysts and reaction conditions to ensure high yields and purity. Industrial production methods often involve flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide can undergo oxidation reactions, particularly at the indole ring, leading to various oxidized derivatives.
Reduction: The compound can be reduced, often using hydride donors, to modify the functional groups.
Substitution: Substitution reactions, particularly on the methoxyethyl group, can yield diverse analogs with potentially different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents (e.g., PCC) or milder oxidants like DMSO.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring, such as N-oxides.
Reduction Products: Amine derivatives from reduction of the acetamide group.
Substitution Products: Variants with different side chains replacing the methoxyethyl group.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecular structures.
Biology: Investigated for its potential as an inhibitor or modulator of various biological pathways.
Medicine: Explored for its therapeutic potential, especially in fields like oncology and neurology.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Mechanism:
The precise mechanism of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide depends on its application. For example, if used as a biological inhibitor, it might bind to specific enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Biological Pathways: May interact with enzymes involved in key metabolic or signaling pathways.
Cellular Targets: Could target specific receptors or transporters on cell membranes.
Comparison with Similar Compounds
2,3-dihydroindolyl compounds
Methoxyethyl derivatives of indoles
Acetamide-based bioactive molecules
While similar in structure, these compounds might exhibit different properties and activities due to subtle variations in their chemical composition.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSOAVPJUBRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.